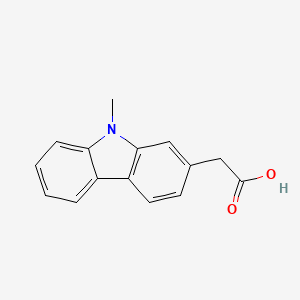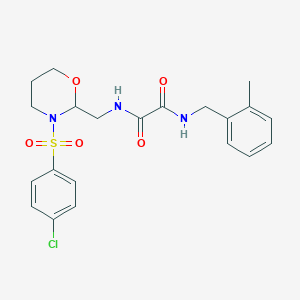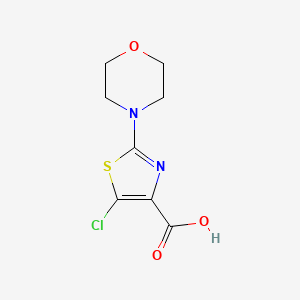
5-Chloro-2-morpholinothiazole-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-2-morpholinothiazole-4-carboxylic acid (CMTC) is a heterocyclic organic compound that has been extensively studied for its potential applications in scientific research. CMTC is a thiazole derivative that contains a morpholine ring and a carboxylic acid group. This compound has attracted the attention of researchers due to its unique chemical structure and potential biological activities.
Mecanismo De Acción
The mechanism of action of 5-Chloro-2-morpholinothiazole-4-carboxylic acid is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. For example, 5-Chloro-2-morpholinothiazole-4-carboxylic acid has been shown to inhibit the activity of the enzyme tyrosine kinase, which is involved in cell signaling and growth. This inhibition may contribute to the compound's anticancer activity.
Biochemical and Physiological Effects:
5-Chloro-2-morpholinothiazole-4-carboxylic acid has been shown to have a range of biochemical and physiological effects in vitro and in vivo. For example, this compound has been shown to inhibit the growth of several types of cancer cells, including breast, lung, and colon cancer cells. 5-Chloro-2-morpholinothiazole-4-carboxylic acid has also been shown to have antimicrobial activity against a range of bacterial and fungal species.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 5-Chloro-2-morpholinothiazole-4-carboxylic acid in lab experiments is its relatively simple synthesis method, which allows for easy production of the compound in large quantities. Additionally, 5-Chloro-2-morpholinothiazole-4-carboxylic acid has been shown to have a range of biological activities, making it a versatile compound for studying various biological processes.
However, one limitation of using 5-Chloro-2-morpholinothiazole-4-carboxylic acid in lab experiments is its potential toxicity. This compound has been shown to have cytotoxic effects on certain cell lines, which may limit its use in certain applications.
Direcciones Futuras
There are several potential future directions for research involving 5-Chloro-2-morpholinothiazole-4-carboxylic acid. One area of interest is the development of new derivatives of 5-Chloro-2-morpholinothiazole-4-carboxylic acid with improved biological activities and reduced toxicity. Additionally, further studies are needed to fully understand the mechanism of action of 5-Chloro-2-morpholinothiazole-4-carboxylic acid and its potential applications in treating various diseases. Finally, more research is needed to explore the potential use of 5-Chloro-2-morpholinothiazole-4-carboxylic acid in other fields, such as materials science and environmental science.
Métodos De Síntesis
The synthesis of 5-Chloro-2-morpholinothiazole-4-carboxylic acid has been reported in several scientific publications. The most common method involves the reaction of 2-chloroacetyl chloride with morpholine in the presence of a base, followed by the reaction of the resulting intermediate with thioamide. The final product is obtained by the hydrolysis of the thioamide group using an acid.
Aplicaciones Científicas De Investigación
5-Chloro-2-morpholinothiazole-4-carboxylic acid has been studied for its potential applications in scientific research, particularly in the field of medicinal chemistry. This compound has been shown to exhibit a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Propiedades
IUPAC Name |
5-chloro-2-morpholin-4-yl-1,3-thiazole-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O3S/c9-6-5(7(12)13)10-8(15-6)11-1-3-14-4-2-11/h1-4H2,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANTLSCCVNLJRPU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=C(S2)Cl)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-morpholinothiazole-4-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(N,N-dimethylsulfamoyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B2398840.png)
![N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-ethoxybenzamide](/img/structure/B2398841.png)
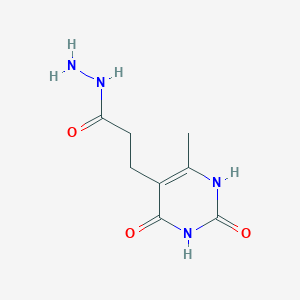
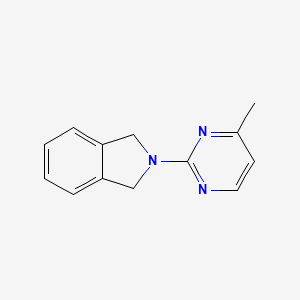

![3-{[(tert-butoxy)carbonyl]amino}-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-7-carboxylic acid](/img/structure/B2398848.png)
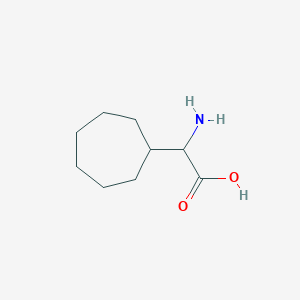


![(Z)-ethyl 2-((4-nitrobenzoyl)imino)-5-oxo-1-propyl-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2398854.png)

